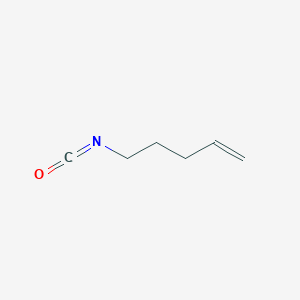

![molecular formula C28H21N3O3S2 B2467988 N-(3-(ベンゾ[d]チアゾール-2-イル)フェニル)-4-(インドリン-1-イルスルホニル)ベンズアミド CAS No. 394230-05-8](/img/structure/B2467988.png)

N-(3-(ベンゾ[d]チアゾール-2-イル)フェニル)-4-(インドリン-1-イルスルホニル)ベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

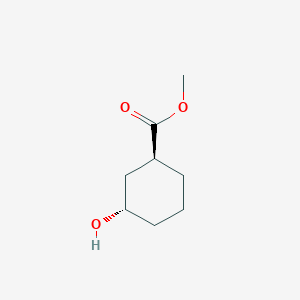

“N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide” is a complex organic compound that contains several functional groups, including a benzamide, a benzo[d]thiazole, and an indoline group. These functional groups suggest that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings may be able to participate in pi stacking interactions, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, while the sulfur in the thiazole ring could potentially be oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and make it relatively nonpolar .作用機序

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide involves the inhibition of the target enzymes by binding to their active sites. This leads to the disruption of the normal cellular processes and ultimately results in the inhibition of cell proliferation and induction of apoptosis.

Biochemical and Physiological Effects:

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to exhibit neuroprotective effects by inhibiting the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory and anti-diabetic effects by inhibiting the activation of various inflammatory cytokines and reducing blood glucose levels.

実験室実験の利点と制限

The advantages of using N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide in lab experiments include its potent inhibitory activity against various enzymes, its potential applications in drug discovery and development, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using this compound include its relatively complex synthesis method, its potential toxicity, and its limited bioavailability.

将来の方向性

There are several future directions for the research on N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide. These include:

1. Optimization of the synthesis method to improve the yield and purity of the compound.

2. Evaluation of the pharmacokinetic and pharmacodynamic properties of the compound in vivo to determine its efficacy and safety.

3. Identification of the specific target enzymes and pathways that are inhibited by the compound and elucidation of the underlying mechanisms.

4. Development of novel analogs and derivatives of the compound to improve its potency and selectivity.

5. Evaluation of the potential applications of the compound in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

In conclusion, N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide is a promising chemical compound that has potential applications in drug discovery and development. Its potent inhibitory activity against various enzymes and its ability to induce cell cycle arrest and apoptosis in cancer cells make it a potential candidate for cancer therapy. However, further research is needed to optimize its synthesis method, evaluate its pharmacokinetic and pharmacodynamic properties, and identify its specific target enzymes and pathways.

合成法

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide involves the reaction between 3-(benzo[d]thiazol-2-yl)aniline and 4-(indolin-1-ylsulfonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.

科学的研究の応用

光物理学と溶媒効果

この化合物は、溶媒の極性に影響を受けた興味深い光物理学的特性を示します。具体的には、励起状態分子内プロトン移動(ESIPT)特性を示し、溶液中で二重蛍光(エノール発光とケト発光)をもたらします。 ただし、固体薄膜では、1種類の発光のみが観察されます 。水素結合動力学過程への溶媒効果は理論的に分析されており、溶媒の極性が励起状態の水素結合とプロトン移動に影響を与えることが明らかになっています。これらのメカニズムを理解することは、オプトエレクトロニクスや分析ツールの新しい製品開発に役立ちます。

ジフルオロホウ素錯体

研究者は、鈴木-宮浦クロスカップリング反応によって2-(ベンゾ[d]チアゾール-2-イル)フェノール(BTZ-OH)に結合した芳香族イミダゾール官能基化リガンドのジフルオロホウ素錯体を合成しました。これらの錯体は、リガンドと比較して、有意な青方偏移と発光強化を示します。固体状態での制限された立体配座変化がこれらの特性に寄与しています。 このような錯体は、オプトエレクトロニクスデバイスおよび材料への応用が期待されています .

分子構造とオプトエレクトロニクス特性の関係

系統的な実験的および理論的研究により、リガンドとそのジフルオロホウ素錯体の光物理的、電気化学的および熱安定性特性が調べられました。溶液中のESIPTの存在は、二重蛍光につながりますが、固体状態では、1つの発光のみが観察されます。錯体は、制限された立体配座変化のために、顕著な青方偏移と発光強化を示します。 分子構造とオプトエレクトロニクス特性の相互作用を調査することは、新規材料の設計にとって非常に重要です .

特性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N3O3S2/c32-27(29-22-8-5-7-21(18-22)28-30-24-9-2-4-11-26(24)35-28)20-12-14-23(15-13-20)36(33,34)31-17-16-19-6-1-3-10-25(19)31/h1-15,18H,16-17H2,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMZPUANGWOTPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylacetamide](/img/structure/B2467909.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide](/img/structure/B2467912.png)

![[(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride](/img/no-structure.png)

![3-(2-Methoxyethyl)-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2467916.png)

![Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate](/img/structure/B2467917.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2467918.png)

![2-Methyl-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B2467920.png)

![N-cyclopentyl-4-isopropyl-2-(2-((4-methylbenzyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2467921.png)

![1-(2,3-Dihydroimidazo[1,2-b]pyrazol-1-yl)prop-2-en-1-one](/img/structure/B2467927.png)